6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8-12(7-10-3-5-11(15)6-4-10)9(2)20-14(17-8)18-13(16)19-20/h3-6H,7H2,1-2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECTZAACOCVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine belongs to the class of triazolo-pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety and is substituted with a chlorophenyl group. The presence of multiple nitrogen atoms contributes to its biological activity by influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 26 |
| Other derivatives | HeLa (Cervical) | 7.01 ± 0.60 |
| Other derivatives | MCF-7 (Breast) | 14.31 ± 0.90 |
These findings suggest that the compound may induce apoptosis in cancer cells without affecting normal cells significantly. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to anticancer effects, triazolo-pyrimidines have demonstrated antimicrobial properties. They have been tested against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- DNA Interaction : The compound exhibits strong binding affinity to DNA, disrupting replication processes in cancer cells.
- Signal Transduction Modulation : It modulates various signaling pathways involved in cell survival and apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of several triazolo-pyrimidine derivatives for their anticancer activity. The study revealed that modifications on the phenyl ring significantly enhanced potency against CDK inhibitors:
- Compound A : IC50 = 0.067 µM against Aurora-A kinase.
- Compound B : IC50 = 0.25 µM against CDK2.
These results underscore the importance of structural optimization in enhancing biological efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Impact :
- The 4-chlorophenyl group (in the target compound and analogs like 92 and 3q) enhances binding to hydrophobic pockets in targets like dihydroorotate dehydrogenase (DHODH) or tubulin .
- Methyl groups at positions 5 and 7 (target compound) improve metabolic stability compared to analogs with bulkier substituents .
- Carboxamide derivatives (e.g., 5a) show higher solubility but reduced cell permeability compared to amine-substituted analogs .
Synthetic Efficiency :
- Multi-component reactions (e.g., Biginelli-like cyclization) enable rapid diversification but may require optimization of catalysts and solvents .
- Substitution reactions (e.g., using POCl₃) are reliable for introducing chloro groups but generate stoichiometric waste .
Antimicrobial Activity:
- Compound 92 (31% yield) demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole .
- Carboxamide derivatives (e.g., 5a) showed antibacterial activity against Enterococcus faecium (MIC = 2 µg/mL) .
Antiproliferative Activity:
- Compound 3q (4-chlorobenzyl-substituted) inhibited tubulin polymerization (IC₅₀ = 1.2 µM), surpassing colchicine (IC₅₀ = 3.4 µM) .
- The trifluoromethoxy group in Compound 23 improved metabolic stability in liver microsomes (t₁/₂ > 120 min) .
Herbicidal Activity:
- Analogs with 5,7-dimethyl and chlorophenyl groups (e.g., target compound) showed pre-emergent herbicidal activity against Amaranthus retroflexus (ED₉₀ = 50 g/ha) .
Q & A
Q. Table 1: Key Synthesis Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Metal Catalyst | Ni(NO₃)₂ | |
| Crystallization Method | Slow evaporation (ethanol) | |
| Yield | Not explicitly reported |
Basic: How is the crystal structure of this compound determined, and what are its key features?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure. Key steps include:
Data Collection : Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
Refinement : SHELXTL software refines atomic positions and thermal parameters .
Structural Insights :
- Monoclinic system (space group P2₁/n).
- Hydrogen bonding between the amine group and adjacent nitrogen atoms stabilizes the lattice .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Unit Cell (Å, °) | a = 7.0640, b = 25.2362, c = 7.6494, β = 113.243 | |
| Z (unit cell) | 4 |
Advanced: How can researchers optimize synthesis yield and purity for scaled-up production?
Methodological Answer:
Optimization involves:
Catalyst Screening : Testing alternatives to Ni(NO₃)₂ (e.g., Cu or Fe salts) to reduce metal contamination.
Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) for intermediates to improve purity .
In-line Analytics : Monitor reactions via LC-MS to identify byproducts and adjust conditions dynamically.
Advanced: How to resolve contradictions in structural data from NMR and X-ray diffraction?
Methodological Answer:
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Strategies include:
Variable Temperature NMR : Detect conformational flexibility by acquiring spectra at 25°C and −40°C .
DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
Complementary Techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in XRD .
Advanced: What structure-activity relationship (SAR) strategies apply to triazolo-pyrimidine derivatives?
Methodological Answer:
SAR studies focus on:
Core Modifications : Introduce substituents at positions 5 and 7 (e.g., methyl groups) to enhance metabolic stability .
Pharmacophore Mapping : Use 3D-QSAR models to predict binding affinities for targets like cannabinoid receptors (e.g., CB2) .
Biological Assays : Test derivatives in vitro (e.g., kinase inhibition assays) and correlate substituent effects with activity .
Q. Table 3: Example SAR Data
| Derivative Structure | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| N-Cycloheptyl-substituted | CB2 binding: 436.2 (M+H) | |
| N-Cyclohexyl-substituted | CB2 binding: 378.2 (M+H) |
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Challenges include poor crystal growth due to low solubility. Solutions:
Solvent Mixtures : Use ethanol/water (9:1) to slow nucleation .
Temperature Gradients : Gradually cool from 60°C to 4°C over 48 hours .
Seeding : Introduce microcrystals from prior batches to induce controlled growth .
Advanced: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH at 40°C for 24h.
- Oxidative Stress : Treat with 3% H₂O₂.
- Analyze degradation products via HPLC-PDA .
Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., CB2) using crystal structures from PDB .
MD Simulations : GROMACS models dynamic interactions over 100 ns to assess binding stability .
ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
